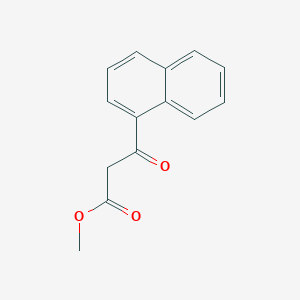

Methyl 3-(naphthalen-1-yl)-3-oxopropanoate

Description

Significance of β-Keto Esters in Contemporary Organic Synthesis

β-Keto esters are organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity that makes them invaluable in organic synthesis. The presence of acidic protons on the α-carbon, flanked by two electron-withdrawing carbonyl groups, allows for the ready formation of enolates under basic conditions. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

One of the most fundamental reactions involving β-keto esters is the Claisen condensation, which is a key method for their synthesis. Furthermore, the β-keto ester moiety can be readily transformed into other functional groups. For instance, decarboxylation of β-keto esters provides a straightforward route to ketones, a transformation that is widely used in the synthesis of natural products and pharmaceuticals. The versatility and predictable reactivity of β-keto esters have solidified their position as a cornerstone of modern synthetic organic chemistry.

Role of Naphthalene (B1677914) Derivatives in Advanced Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant interest in various fields of chemical research. The extended π-system of the naphthalene ring gives rise to unique photophysical properties, making these compounds useful in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials.

In medicinal chemistry, the naphthalene scaffold is a common feature in a number of therapeutic agents. The rigid and lipophilic nature of the naphthalene ring can enhance the binding of a molecule to its biological target. Consequently, naphthalene derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties, making it a versatile platform for drug discovery.

Overview of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate as a Strategic Synthon

This compound is a molecule that strategically combines the reactive profile of a β-keto ester with the structural and electronic properties of a naphthalene moiety. As a β-keto ester, it possesses the characteristic acidity of the α-protons and the electrophilicity of the two carbonyl carbons, making it amenable to a variety of synthetic transformations. The presence of the naphthalen-1-yl group introduces the potential for unique steric and electronic effects on its reactivity, as well as providing a scaffold for the synthesis of more complex naphthalene-containing molecules. This combination of features makes this compound a potentially valuable synthon for the construction of diverse molecular targets, including heterocyclic compounds and polycyclic aromatic systems.

Scope and Research Objectives for this compound

The primary objective of research into this compound is to explore its synthetic utility as a building block in organic chemistry. This includes the development of efficient methods for its synthesis and the comprehensive characterization of its physical and chemical properties. A key research goal is to investigate its reactivity with a variety of reagents to understand how the interplay between the β-keto ester and naphthalene functionalities influences its chemical behavior. Furthermore, a significant aim is to demonstrate its application in the synthesis of novel and potentially functional molecules, thereby establishing its role as a strategic synthon in the broader context of organic synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The following table summarizes the known physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| CAS Number | 226931-47-1 | |

| Melting Point | 60-61 °C | brainly.in |

| Boiling Point (Predicted) | 356.8 ± 15.0 °C | brainly.in |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | brainly.in |

| pKa (Predicted) | 9.59 ± 0.50 | brainly.in |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Synthesis of this compound

The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation being one of the most common and effective methods. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.

General Synthetic Routes

A plausible and widely used method for the synthesis of this compound is the mixed Claisen condensation. In this approach, an ester that can form an enolate (such as methyl acetate) is reacted with an ester that cannot (such as a methyl 1-naphthoate) in the presence of a suitable base.

Specific Synthesis via Mixed Claisen Condensation

A likely synthetic route to this compound involves the reaction of methyl 1-naphthoate (B1232437) with the enolate of methyl acetate (B1210297). The reaction is typically carried out using a strong base, such as sodium methoxide (B1231860), in an anhydrous solvent.

The probable reaction scheme is as follows:

Enolate Formation: Sodium methoxide deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of methyl 1-naphthoate.

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the desired β-keto ester.

Spectroscopic Data of this compound

Spectroscopic analysis is essential for the structural elucidation and confirmation of organic compounds. The expected spectroscopic data for this compound are based on its chemical structure.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene ring would appear in the downfield region, typically between 7.5 and 8.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the two carbonyl groups would likely appear as a singlet in the range of 3.5-4.5 ppm. The methyl protons (CH₃) of the ester group would be expected to be a singlet further upfield, around 3.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information about the carbon skeleton. The carbonyl carbons of the ketone and ester groups would be expected to have chemical shifts in the downfield region, typically between 160 and 200 ppm. The aromatic carbons of the naphthalene ring would resonate in the range of 120-140 ppm. The methylene carbon and the methyl carbon would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum is particularly useful for identifying the presence of specific functional groups. For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups would be expected in the region of 1650-1750 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic protons, as well as C-O stretching of the ester, would also be present.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (228.24). Fragmentation patterns could also provide further structural information.

It is important to note that while these are the expected spectroscopic characteristics based on the known structure, specific, experimentally determined spectral data for this compound are not available in the publicly accessible scientific literature reviewed for this article.

Applications of this compound in Organic Synthesis

The unique structural features of this compound make it a promising candidate as a strategic synthon for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.

Role as a Precursor in Heterocyclic Synthesis

The 1,3-dicarbonyl moiety of this compound is a classic building block for the construction of various five- and six-membered heterocyclic rings. By reacting with appropriate binucleophiles, it can serve as a precursor to a range of important heterocyclic systems.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. It is anticipated that this compound would react with hydrazine to yield a pyrazolone (B3327878) derivative, which could exist in several tautomeric forms. The use of substituted hydrazines would allow for the synthesis of a variety of N-substituted pyrazole derivatives containing the naphthalen-1-yl moiety.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are another important class of heterocycles that can be synthesized from β-dicarbonyl compounds. The condensation of this compound with amidines, ureas, or thioureas would be expected to provide access to a range of substituted pyrimidine derivatives. These reactions typically proceed via an initial condensation followed by cyclization and dehydration.

While the reactivity of 1,3-dicarbonyl compounds in these transformations is well-documented, specific examples of the use of this compound as a synthon in the synthesis of heterocyclic or other complex molecules have not been found in the surveyed literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-naphthalen-1-yl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZRXPQKBYZZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226931-47-1 | |

| Record name | 226931-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of Methyl 3 Naphthalen 1 Yl 3 Oxopropanoate

Enolate Chemistry and α-Proton Reactivity

The methylene (B1212753) protons situated between the naphthoyl and the methoxycarbonyl groups (the α-protons) of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate exhibit significant acidity. This is due to the electron-withdrawing nature of the two flanking carbonyl groups, which effectively stabilize the resulting conjugate base, an enolate, through resonance. This readily formed enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

The nucleophilic enolate derived from this compound can be readily alkylated by treatment with a suitable base followed by the addition of an alkyl halide. The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide from the alkylating agent. The choice of base and reaction conditions can influence the outcome, particularly in cases where polyalkylation is possible. Strong, non-nucleophilic bases such as sodium hydride or lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation.

| Reactant 1 | Base | Alkylating Agent | Product |

| This compound | NaH | R-X (e.g., CH₃I, CH₂=CHCH₂Br) | Methyl 2-alkyl-3-(naphthalen-1-yl)-3-oxopropanoate |

Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction provides a direct route to 1,3,5-tricarbonyl compounds, which are valuable precursors for the synthesis of various heterocyclic systems.

Aldol-Type Condensations and Knoevenagel Condensations

The enolate of this compound can act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a base, results in the formation of a β-hydroxy-β-ketoester. Subsequent dehydration of this aldol (B89426) adduct can lead to the formation of an α,β-unsaturated product.

In a related transformation, this compound can participate in Knoevenagel condensations. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base like an amine or an ammonium (B1175870) salt. The reaction with an aromatic aldehyde, for instance, would yield a substituted α,β-unsaturated ester. These reactions are pivotal for C-C bond formation. nih.govaston.ac.uk The initial product is often an α,β-unsaturated ketone after dehydration. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aldehyde (R-CHO) | Base (e.g., NaOEt) | α,β-unsaturated ester |

| This compound | Ketone (R₂C=O) | Base (e.g., Piperidine) | α,β-unsaturated ester |

Decarboxylative Processes and Enolate Generation

Under certain conditions, β-ketoesters like this compound can undergo decarboxylation. A well-known method for this transformation is the Krapcho decarboxylation, which is particularly effective for esters with an electron-withdrawing group at the β-position. organic-chemistry.org This reaction is typically carried out in a dipolar aprotic solvent such as DMSO with the addition of a salt like sodium chloride and water at elevated temperatures. The process involves nucleophilic attack by the halide on the methyl group of the ester, followed by decarboxylation of the resulting carboxylic acid intermediate to yield a methyl ketone, in this case, 1-acetylnaphthalene.

This decarboxylation can also be a subsequent step after an initial alkylation or acylation of the α-carbon, providing a versatile method for the synthesis of a variety of substituted ketones.

Reactions Involving the Ketone Moiety

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to attack by various nucleophiles.

Nucleophilic Additions to the Carbonyl Group

A wide range of nucleophiles can add to the carbonyl carbon of the ketone. libretexts.orgacademie-sciences.fracademie-sciences.fr The reactivity of the carbonyl group makes it a target for nucleophilic attack, leading to the formation of a tetrahedral intermediate. libretexts.org For instance, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate. Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the ketone to form tertiary alcohols after an acidic workup.

Formation of Imine and Oxime Derivatives

The ketone functionality readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. The reaction of this compound with a primary amine (R-NH₂) in the presence of an acid catalyst or under dehydrating conditions yields the corresponding imine. organic-chemistry.orgthieme-connect.deresearchgate.net

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. researchgate.netijprajournal.com This reaction is often carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or pyridine (B92270). researchgate.netijprajournal.com These derivatives are often crystalline solids and can be useful for the characterization of the parent ketone. They also serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes.

| Reactant | Reagent | Product Type |

| This compound | Primary Amine (R-NH₂) | Imine |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

Reactions of the Ester Functional Group

The ester functional group in this compound is susceptible to nucleophilic attack, leading to characteristic reactions such as transesterification and hydrolysis.

Transesterification is a crucial process for modifying ester functionalities and is particularly effective for β-keto esters. nih.govrsc.org This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst. The selective transesterification of β-keto esters over other ester types is possible, likely proceeding through a chelated intermediate. nih.gov This transformation is advantageous as it bypasses the need to form intermediate carboxylic acids, which can be unstable and prone to decarboxylation, especially in the case of β-keto acids. nih.gov

A wide array of catalysts can facilitate the transesterification of β-keto esters, including acids (protic and Lewis), bases, enzymes, and various metal catalysts. nih.govbohrium.com The choice of catalyst and reaction conditions allows for broad functional group tolerance. nih.gov For instance, solvent-free conditions using silica-supported boric acid have been shown to be highly efficient for the transesterification of β-keto methyl/ethyl esters with a variety of alcohols, including primary, secondary, allylic, and benzylic ones, yielding excellent results. bohrium.comresearchgate.net

| Catalyst Type | Examples | Typical Conditions | Key Advantages |

|---|---|---|---|

| Acid Catalysts | Boric acid (B(OH)₃), Boronic acids, BF₃·OEt₂ | Solvent-free or in a non-polar solvent (e.g., toluene), often with azeotropic removal of methanol (B129727). | Low toxicity (boron catalysts), mild conditions. bohrium.com |

| Base Catalysts | 4-DMAP, Triethylamine (Et₃N), Cesium carbonate (Cs₂CO₃) | Reflux in a suitable solvent like toluene. | Inexpensive and commercially available. bohrium.comresearchgate.net |

| Enzyme Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | Lower temperatures, often without organic solvents. | High selectivity, environmentally friendly, catalyst can be recycled. bohrium.com |

| Heterogeneous Catalysts | Silica-supported boric acid, Zeolite H-FER | Solvent-less conditions. | Easy separation and reusability of the catalyst. researchgate.net |

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(naphthalen-1-yl)-3-oxopropanoic acid, under either acidic or basic conditions. However, as a β-keto acid, the product is thermally unstable and susceptible to decarboxylation upon heating to yield 1-(naphthalen-1-yl)ethan-1-one.

The hydrolysis of methyl esters in aqueous solutions is well-documented. oieau.frchemspider.com In the pH range of 5-10, the reaction is predominantly catalyzed by hydroxide ions [OH⁻], with the rate showing a first-order dependence on the hydroxide concentration. oieau.fr The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl group. oieau.fr The presence of the electron-withdrawing naphthalene (B1677914) ring, compared to an alkyl group, would be expected to enhance the rate of hydrolysis by increasing the electrophilicity of the ester carbonyl carbon.

Standard laboratory procedures for methyl ester hydrolysis often involve heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide (NaOH) in a co-solvent such as methanol, followed by acidification to precipitate the carboxylic acid. chemspider.com

| Condition | Reagents | Typical Procedure | Product |

|---|---|---|---|

| Base-Catalyzed | NaOH or KOH in Water/Methanol | Heating the ester under reflux for several hours, followed by cooling and acidification with a strong acid (e.g., HCl). chemspider.com | 3-(naphthalen-1-yl)-3-oxopropanoic acid (prone to decarboxylation). |

| Acid-Catalyzed | Aqueous strong acid (e.g., H₂SO₄, HCl) | Heating the ester in the presence of excess water. This is a reversible process. | 3-(naphthalen-1-yl)-3-oxopropanoic acid (prone to decarboxylation). |

Transformations of the Naphthalene Core

The naphthalene ring of this compound is an aromatic system that can undergo various transformations, most notably electrophilic aromatic substitution.

Naphthalene is a polycyclic aromatic hydrocarbon that is more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org Substitution can occur at two distinct positions, C1 (α) or C2 (β). For naphthalene itself, electrophilic attack is kinetically favored at the α-position because the resulting carbocation intermediate (a naphthalenonium ion) is better stabilized by resonance. youtube.comstackexchange.com The intermediate for α-attack has more resonance structures that retain a complete benzene ring, which is energetically favorable. youtube.comstackexchange.com

In this compound, the C1 position is already substituted. The existing acyl group (-CO-CH₂-COOCH₃) is an electron-withdrawing and deactivating group. Therefore, it will direct incoming electrophiles to the other ring, primarily at the C5 and C8 (peri) positions, and to a lesser extent, the C4 position of the substituted ring. The reaction is generally slower than with unsubstituted naphthalene. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(5-nitro- and 8-nitronaphthalen-1-yl)-3-oxopropanoate. |

| Bromination | Br₂, FeBr₃ | Methyl 3-(4-bromo-, 5-bromo-, and 8-bromonaphthalen-1-yl)-3-oxopropanoate. |

| Sulfonation | Fuming H₂SO₄ | Methyl 3-oxo-3-(5-sulfonaphthalen-1-yl)propanoate (kinetic product) or Methyl 3-oxo-3-(8-sulfonaphthalen-1-yl)propanoate (thermodynamic product). libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation on the unsubstituted ring, likely at C5. |

Modern synthetic methods allow for the direct functionalization of C-H bonds, which is an atom-economical strategy for elaborating molecular scaffolds. anr.fr For naphthalene derivatives, regioselective C-H functionalization can be achieved using directing groups. nih.govdntb.gov.ua The carbonyl oxygen of the keto group in this compound can act as a directing group in metal-catalyzed reactions, guiding functionalization to the ortho C-H bond, which in this case is the peri-position (C8). This strategy has been used to introduce various functional groups at specific positions on the naphthalene core, which would be difficult to achieve through classical electrophilic substitution. anr.frnih.gov

For example, transition metal catalysis (e.g., using Rh, Pd, or Cu) can enable the coupling of the C8-H bond with various partners like alkenes, alkynes, or organometallic reagents. nih.govnih.gov This approach provides a powerful tool for synthesizing complex, polysubstituted naphthalene derivatives from a simple precursor.

Cascade and Multicomponent Reactions Utilizing this compound

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.goved.ac.uk The active methylene group of β-keto esters like this compound makes them ideal substrates for such reactions.

This compound can participate as the 1,3-dicarbonyl component in various named MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to produce highly functionalized heterocyclic systems. For example, in a reaction with an aldehyde and a source of ammonia (B1221849) or an amine, it can lead to the formation of dihydropyridine (B1217469) derivatives. Similarly, condensation with an aldehyde and urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones. These reactions capitalize on the nucleophilicity of the enolate formed from the active methylene group. researchgate.net

The exploration of the reaction space around combinations of carbonyls, amines, and active methylene compounds like this compound can lead to the discovery of new processes and the generation of diverse molecular scaffolds. nih.goved.ac.uk

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a β-ketoester system and a naphthalene ring. These moieties allow for a variety of oxidative and reductive transformations, which can be employed to synthesize a range of valuable chemical intermediates. Research in this area has focused on achieving high selectivity and efficiency, particularly in the stereocontrolled reduction of the ketone functionality and the oxidative cleavage of the molecule.

Reductive Transformations

The reduction of the carbonyl group in β-keto esters is a well-established method for the synthesis of optically active β-hydroxy esters, which are important chiral building blocks in the pharmaceutical and fine chemical industries. The reduction of this compound and its analogs can be achieved through both biocatalytic and chemocatalytic methods.

One of the most common and environmentally benign methods for the asymmetric reduction of β-keto esters is the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). This method is often preferred due to its mild reaction conditions, high enantioselectivity, and the avoidance of heavy metal catalysts. orgsyn.orgacgpubs.org

The reduction of aryl β-keto esters, which are structural analogs of this compound, has been extensively studied. For instance, the baker's yeast-mediated reduction of ethyl benzoylacetate proceeds with high enantiomeric excess, typically yielding the corresponding (S)-β-hydroxy ester. researchgate.net The stereochemical outcome of these reductions is governed by the substrate-specificity of the various oxido-reductase enzymes present in the yeast cells. researchgate.net While specific data for this compound is not extensively documented, the established reactivity of analogous aryl β-keto esters provides a strong precedent for its successful bioreduction.

The general reaction conditions involve suspending the β-keto ester in a mixture of baker's yeast, water, and a carbohydrate source like sucrose (B13894) or glucose, which is necessary for the regeneration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor required by the reductase enzymes. The reaction is typically stirred at room temperature for several days.

Table 1: Representative Biocatalytic Reduction of Aryl β-Keto Esters with Baker's Yeast

Oxidative Transformations

The oxidative transformations of this compound can target either the β-dicarbonyl moiety or the naphthalene ring system, leading to a variety of degradation or functionalization products.

The β-ketoester functionality is susceptible to oxidative cleavage under various conditions. While specific studies on this compound are not prevalent, the general reactivity of β-dicarbonyl compounds suggests that strong oxidizing agents can lead to the cleavage of the C-C bond between the carbonyl groups. For instance, ozonolysis is a powerful method for the oxidative cleavage of C=C double bonds, but it can also react with other functional groups, including the enol form of β-dicarbonyl compounds. libretexts.orgyoutube.comchadsprep.comlibretexts.org

A more targeted oxidative cleavage can sometimes be achieved using specific reagents. For example, some transition metal-catalyzed oxidations can selectively cleave the C(CO)-C(alkyl) bond in ketones. acs.org

The naphthalene ring system of this compound is susceptible to oxidative degradation by powerful oxidizing agents such as ozone. Ozonolysis of naphthalenes typically proceeds with the cleavage of one of the aromatic rings. The initial attack of ozone usually occurs at the 1,2- and 3,4-positions, leading to the formation of an ozonide, which upon workup can yield a variety of products, including aldehydes and carboxylic acids. masterorganicchemistry.com

In the case of this compound, the ozonolysis would be expected to primarily affect the naphthalene moiety, potentially leaving the β-ketoester portion intact, depending on the reaction conditions. The products would likely be derivatives of phthalic acid or related difunctionalized benzene compounds. The exact product distribution would depend on the solvent and the workup procedure (reductive or oxidative).

Table 2: Plausible Products from Oxidative Cleavage of this compound

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Naphthalen 1 Yl 3 Oxopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR techniques reveal the chemical environment, count, and connectivity of protons and carbons. A key characteristic of β-keto esters like this compound is the existence of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a ketone form and an enol form. NMR spectroscopy is particularly adept at characterizing both tautomers in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the protons of the naphthalene (B1677914) ring, the methylene (B1212753) group, and the methyl ester group.

For the keto form , the spectrum is expected to show:

Naphthalene Protons: A complex series of signals in the aromatic region, typically between δ 7.5 and 8.5 ppm. The seven protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, multiplets) due to coupling with their neighbors.

Methylene Protons (-CH₂-): A singlet at approximately δ 4.0-4.2 ppm, corresponding to the two protons situated between the two carbonyl groups.

Methyl Protons (-OCH₃): A sharp singlet at around δ 3.7 ppm for the three protons of the methyl ester group.

For the enol form , which is stabilized by intramolecular hydrogen bonding, the spectrum would display different characteristic signals:

Enolic Proton (-OH): A broad singlet at a significantly downfield chemical shift, often above δ 12 ppm, due to the hydrogen-bonded acidic proton.

Vinyl Proton (=CH-): A singlet around δ 5.5-6.0 ppm, corresponding to the proton on the carbon-carbon double bond.

Naphthalene and Methyl Protons: These signals would appear at slightly different chemical shifts compared to the keto form due to the change in the electronic structure.

The relative integration of the signals for the keto and enol forms allows for the quantification of the tautomeric equilibrium in a given solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Assignment | Tautomer | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Naphthalene-H | Keto & Enol | 7.5 - 8.5 | Multiplet (m) |

| -CH₂- (keto) | Keto | ~ 4.1 | Singlet (s) |

| =CH- (enol) | Enol | ~ 5.7 | Singlet (s) |

| -OCH₃ | Keto & Enol | ~ 3.7 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., alkyl, aromatic, carbonyl).

Carbonyl Carbons (C=O): The spectrum is expected to show three distinct signals in the downfield region. For the keto form, the ketonic carbonyl would appear around δ 195-200 ppm, and the ester carbonyl around δ 167-170 ppm. In the enol form, the corresponding carbons would have different chemical shifts.

Naphthalene Carbons: A set of signals between δ 124 and 135 ppm would correspond to the ten carbons of the naphthalene ring. Carbons directly attached to the carbonyl group or involved in ring junctions will have distinct shifts.

Methylene/Methine Carbons: The methylene carbon (-CH₂-) of the keto form would resonate around δ 45-50 ppm. The vinyl methine carbon (=CH-) of the enol form would appear further downfield, typically between δ 90 and 100 ppm.

Methyl Carbon (-OCH₃): A signal for the methyl ester carbon is expected in the upfield region, around δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Tautomer | Predicted Chemical Shift (ppm) |

|---|---|---|

| Ketone C=O | Keto | 195 - 200 |

| Ester C=O | Keto & Enol | 167 - 172 |

| Naphthalene-C | Keto & Enol | 124 - 135 |

| -CH₂- | Keto | 45 - 50 |

| =CH- | Enol | 90 - 100 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show strong correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each naphthalene proton signal to its corresponding carbon signal and confirm the assignments of the methylene (-CH₂) and methyl (-OCH₃) groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

C=O Stretching: As a β-keto ester, two distinct carbonyl stretching bands are expected. The ketone C=O stretch typically appears around 1715-1725 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1740-1750 cm⁻¹. The presence of conjugation with the naphthalene ring may shift these values slightly.

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group would be visible in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the naphthalene ring.

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponds to the C-H stretching vibrations of the naphthalene ring.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be present due to the C-H stretching of the methyl and methylene groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1740 - 1750 | Strong |

| Ketone C=O Stretch | 1715 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₄H₁₂O₃), the molecular weight is 228.24 g/mol . In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 228, corresponding to the intact molecule with one electron removed. The intensity of this peak would depend on its stability.

Key Fragmentation Peaks: The fragmentation pattern provides a fingerprint of the molecule's structure. Major expected fragments include:

Naphthoyl Cation (m/z = 155): A very prominent peak resulting from the cleavage of the bond between the two carbonyl groups, forming the stable [C₁₀H₇CO]⁺ ion.

Naphthalene Cation (m/z = 127): Loss of the entire keto-ester side chain would lead to the [C₁₀H₇]⁺ ion, though the naphthoyl cation is typically more abundant.

Loss of Methoxy (B1213986) Group (m/z = 197): Fragmentation involving the loss of the -OCH₃ radical from the molecular ion would result in a peak at [M-31]⁺.

Loss of Carbomethoxy Group (m/z = 169): Cleavage of the ester group could lead to a peak corresponding to the loss of the -COOCH₃ radical, [M-59]⁺.

Analysis of these characteristic fragments allows for the confirmation of the molecular weight and the presence of the naphthalenoyl and methyl propanoate substructures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. xmu.edu.cn Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. xmu.edu.cn This level of precision allows for the calculation of a unique elemental formula from the experimentally determined exact mass.

For this compound, with a chemical formula of C₁₄H₁₂O₃, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O). This theoretical value serves as a benchmark against which the experimental mass is compared. The difference, known as the mass error, is typically less than 5 ppm for a confident formula assignment.

The process involves ionizing the molecule, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. csic.es The HRMS data for the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) would be analyzed. For this compound, the expected protonated molecule would have the formula [C₁₄H₁₃O₃]⁺. The high resolving power of HRMS also allows for the clear distinction of the isotopic pattern, further confirming the elemental composition. xmu.edu.cn

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Elemental Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | [C₁₄H₁₂O₃]⁺ | 228.07864 |

| [M+H]⁺ | [C₁₄H₁₃O₃]⁺ | 229.08649 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. escholarship.org In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion ([M+H]⁺), is selected, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are detected. xmu.edu.cn The fragmentation pathways provide valuable information about the molecule's functional groups and connectivity. nih.gov

For this compound, the fragmentation process would likely be initiated by the cleavage of the most labile bonds. The resulting spectrum would feature characteristic neutral losses and fragment ions. Key fragmentation pathways can be proposed based on the structure:

Loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH): Cleavage of the ester group is a common pathway. Loss of methanol from the [M+H]⁺ ion would result in a significant fragment.

Decarboxylation: Loss of carbon dioxide (CO₂) or the methyl carboxylate group is another expected fragmentation.

Formation of the Naphthalenoyl Cation: A very stable and therefore abundant fragment ion expected in the spectrum is the naphthalenoyl cation ([C₁₀H₇CO]⁺), resulting from the cleavage of the bond between the carbonyl group and the adjacent methylene group. This fragment is characteristic of compounds containing a naphthalenoyl moiety.

Analyzing these fragmentation patterns allows for the confirmation of the proposed structure and can be used to differentiate it from its isomers. nih.gov

Table 2: Proposed MS/MS Fragmentation of [C₁₄H₁₃O₃]⁺ (Protonated Parent)

| Precursor m/z | Proposed Fragment Ion | Proposed Formula | Fragment m/z (Theoretical) | Neutral Loss |

|---|---|---|---|---|

| 229.08649 | Naphthalenoyl cation | [C₁₁H₇O]⁺ | 155.04969 | C₃H₆O₂ |

| 229.08649 | Loss of Methanol | [C₁₃H₉O₂]⁺ | 197.06025 | CH₄O |

| 229.08649 | Naphthyl cation | [C₁₀H₇]⁺ | 127.05478 | C₄H₆O₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. rsc.org The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the types of bonds and chromophores present in the molecule.

The structure of this compound contains two primary chromophores: the naphthalene ring system and the β-keto ester functionality.

Naphthalene Chromophore: The naphthalene moiety exhibits characteristic absorptions due to π→π* transitions. researchgate.net These are often designated as the ¹Lₐ and ¹Lₑ bands. The ¹Lₐ band is typically intense and appears at shorter wavelengths, while the ¹Lₑ band is less intense, often showing vibrational fine structure, and appears at longer wavelengths. researchgate.net

β-Keto Ester Chromophore: The carbonyl groups (both ketone and ester) in the structure give rise to n→π* transitions. These transitions involve the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. They are typically weak (low molar absorptivity) and occur at longer wavelengths than the π→π* transitions of the carbonyl group itself. ijtsrd.com

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| Naphthalene Ring | π→π* (¹Lₐ band) | ~220-250 | High |

| Naphthalene Ring | π→π* (¹Lₑ band) | ~280-320 | Medium to Low |

X-ray Crystallography for Solid-State Structure and Conformational Analysis of Derivatives

For instance, crystallographic studies on derivatives reveal the planarity of the naphthalene ring system. mdpi.comresearchgate.net The technique would precisely define the spatial relationship between the planar naphthalene group and the keto-ester side chain. Key parameters that would be determined include the torsion angle describing the rotation around the C(naphthyl)–C(carbonyl) bond, which dictates the degree of coplanarity and electronic conjugation.

Furthermore, X-ray crystallography elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonds and π–π stacking interactions, which govern the crystal packing. mdpi.com In a derivative like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system was found to be nearly planar, making significant dihedral angles with other rings in the molecule, and the crystal packing was stabilized by C-H···O and N-H···O hydrogen bonds. mdpi.com

Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative (C₂₅H₂₅N₄O₆P) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6281(8) |

| b (Å) | 14.2828(10) |

| c (Å) | 16.5913(12) |

| β (°) | 91.946(3) |

| Volume (ų) | 2517.1(3) |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Enantiomeric Analysis

Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically sensitive to molecular chirality. They measure the differential absorption of left and right circularly polarized light by a chiral molecule.

This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit a VCD or ECD spectrum; its chiroptical response is null.

However, these techniques become critically important for the enantiomeric analysis of its chiral derivatives. Chirality could be introduced into the molecule, for example, by a substitution at the C2 position, which would make C2 a stereocenter. For such a chiral derivative, VCD and ECD would be essential for:

Distinguishing Enantiomers: Enantiomers produce mirror-image VCD and ECD spectra (equal in magnitude, opposite in sign), allowing for their differentiation. researchgate.net

Determining Absolute Configuration: The absolute configuration (R or S) of a chiral center can be determined by comparing the experimentally measured VCD or ECD spectrum with a spectrum calculated for a known configuration using quantum chemical methods, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT). researchgate.netru.nl A match between the experimental and calculated spectra confirms the absolute configuration. researchgate.net

Assessing Enantiomeric Purity: The magnitude of the VCD or ECD signal is proportional to the enantiomeric excess (ee) of the sample.

VCD spectroscopy measures chiral signals in the infrared region, corresponding to vibrational transitions. ru.nlrsc.org It provides detailed information about the solution-phase conformation of chiral molecules. rsc.org ECD spectroscopy, the chiral counterpart to UV-Vis, measures differential absorption during electronic transitions and is particularly sensitive to the spatial arrangement of chromophores. nih.gov For a chiral derivative of this compound, the naphthalene chromophore would give rise to strong ECD signals, making it a powerful tool for stereochemical assignment. researchgate.net

Strategic Applications in Complex Organic Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The compound is a highly effective precursor for synthesizing a variety of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Naphthyridinones, particularly isomers like 1,6-naphthyridinones, are important pharmacophores. The synthesis of these structures can be achieved through condensation reactions involving β-ketoesters. For instance, in reactions analogous to the Gould-Jacobs reaction, Methyl 3-(naphthalen-1-yl)-3-oxopropanoate can be reacted with substituted aminopyridines. The initial reaction forms an enamine intermediate which, upon thermal or acid-catalyzed cyclization, yields the corresponding naphthyridinone core. While specific examples often use diethyl malonate, the principle extends to β-ketoesters for the construction of various substituted 1,6-naphthyridin-2(1H)-ones. nih.govresearchgate.net

Table 1: Representative Synthesis of Naphthyridinone Scaffolds

| Reactant A | Reactant B | Conditions | Product Type |

|---|---|---|---|

| β-Ketoester | Aminopyridine | Thermal or Acid Catalysis | Substituted Naphthyridinone |

Benzo[f]quinolines are polycyclic aza-aromatic compounds with applications in materials science and medicinal chemistry. nih.gov The Combes quinoline (B57606) synthesis provides a direct route to this scaffold by reacting an aniline (B41778) with a β-dicarbonyl compound under acidic conditions. researchgate.netasianpubs.orgwikipedia.org In this context, this compound can react with an aniline or its derivatives. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic benzo[f]quinoline (B1222042) system. wikipedia.org The specific substitution pattern of the final product is influenced by the reaction conditions and the nature of the substituents on the aniline. researchgate.net

The synthesis of pyrazoles is classically achieved through the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comslideshare.netresearchgate.net this compound is an ideal substrate for this reaction. It reacts with hydrazine or substituted hydrazines, often under acidic or basic conditions, to form a pyrazole ring. researchgate.net The reaction's regioselectivity depends on which carbonyl group of the β-ketoester undergoes the initial nucleophilic attack by the hydrazine. jk-sci.com This method allows for the creation of pyrazoles with a naphthalene (B1677914) substituent, which are valuable in drug discovery. nih.gov

While less common, pyrazine (B50134) derivatives can also be synthesized. This would typically involve the condensation of the 1,3-dicarbonyl system of the ketoester with a 1,2-diamine, leading to the formation of a dihydropyrazine (B8608421) which can be subsequently oxidized to the aromatic pyrazine.

Table 2: Knorr Synthesis of Naphthyl-Substituted Pyrazoles

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Acetic Acid | 3-(Naphthalen-1-yl)-1H-pyrazol-5(4H)-one |

Furan (B31954) rings can be constructed using β-ketoesters as starting materials, although the methods are generally less direct than for pyrazoles. One potential route is a variation of the Paal-Knorr synthesis, which typically requires a 1,4-dicarbonyl compound. The β-ketoester can be first α-alkylated with an α-haloketone. The resulting 1,4-dicarbonyl intermediate can then undergo acid-catalyzed cyclization and dehydration to furnish a polysubstituted furan bearing a naphthalene group.

Substituted 4H-pyrans can be synthesized through a one-pot, multi-component reaction involving an aldehyde, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound such as this compound. This reaction often proceeds via a tandem Knoevenagel condensation/Michael addition/cyclization sequence to afford the highly functionalized pyran ring.

Pyrroline (B1223166) synthesis often involves different strategies, such as the catalytic [3+2] annulation of an imine and an allene. nih.gov However, β-ketoesters can serve as precursors in multi-step sequences. youtube.com For example, the β-ketoester can be converted into an enamine, which can then undergo cyclization with an appropriate partner to form the pyrroline ring. organic-chemistry.org Reductive cyclization pathways involving intermediates derived from the β-ketoester are also a viable strategy for accessing the pyrroline scaffold. youtube.comnih.gov

Precursor for Naphthalene-Fused Polycyclic Aromatic Systems

Beyond serving as a building block for heterocycles, the inherent naphthalene core of this compound makes it a valuable precursor for synthesizing larger, naphthalene-fused polycyclic aromatic hydrocarbons (PAHs). These extended aromatic systems are of great interest in materials science for their unique electronic and optical properties.

One common strategy involves an intramolecular Friedel-Crafts-type cyclization. Under strong acid catalysis (e.g., polyphosphoric acid or sulfuric acid), the ester or a derivative can be induced to cyclize onto the electron-rich naphthalene ring. For example, if the ester is first converted to a carboxylic acid and then to an acid chloride, it can undergo intramolecular acylation to form a new six-membered ring, leading to phenanthrene (B1679779) or anthracene-like core structures. Subsequent reduction and aromatization steps can complete the synthesis of the fully aromatic polycyclic system. Electrophilic cyclization of acetylenic derivatives prepared from the ketoester is another powerful method to build such fused systems. nih.gov These strategies leverage the existing aromatic scaffold to efficiently construct more complex, planar, π-conjugated molecules.

Role in Cascade and Domino Reaction Sequences

Cascade and domino reactions, characterized by a series of intramolecular transformations, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors. The inherent reactivity of the dicarbonyl functionality in this compound makes it an ideal candidate for participation in such reaction sequences, particularly in the synthesis of heterocyclic and polycyclic systems.

Prominent examples of multicomponent reactions where this β-keto ester can serve as a key component include the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction for dihydropyrimidinones, and various quinoline syntheses such as the Friedländer annulation, the Knorr synthesis, and the Conrad-Limpach synthesis. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org

In the Hantzsch pyridine synthesis , a multicomponent reaction, this compound can react with an aldehyde and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to construct a dihydropyridine (B1217469) core. wikipedia.org The resulting naphthalenyl-substituted dihydropyridine can be subsequently aromatized to the corresponding pyridine derivative. This one-pot reaction is a classic example of a domino sequence involving condensation, cyclization, and dehydration steps.

The Biginelli reaction offers another avenue for the application of this compound in a domino fashion. wikipedia.org This acid-catalyzed cyclocondensation with an aldehyde and urea (B33335) or thiourea (B124793) would yield a dihydropyrimidinone bearing a naphthalene substituent. Such compounds are of significant interest in medicinal chemistry.

Furthermore, this β-keto ester is a suitable precursor for the synthesis of quinoline derivatives through several established methods. In the Friedländer annulation , it can react with a 2-aminobenzaldehyde (B1207257) or a related ketone to furnish a polysubstituted quinoline. wikipedia.org The Knorr quinoline synthesis provides an alternative intramolecular pathway, where a β-ketoanilide derived from this compound undergoes cyclization in the presence of a strong acid to yield a 2-hydroxyquinoline. wikipedia.org Similarly, the Conrad-Limpach synthesis involves the condensation of an aniline with the β-keto ester to form a 4-hydroxyquinoline. wikipedia.org

Table 1: Potential Cascade and Domino Reactions Involving this compound

| Reaction Name | Reactants | Product Type |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Naphthalenyl-substituted Dihydropyridine/Pyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Naphthalenyl-substituted Dihydropyrimidinone |

| Friedländer Annulation | 2-Aminobenzaldehyde/Ketone | Naphthalenyl-substituted Quinoline |

| Knorr Quinoline Synthesis | Aniline (to form β-ketoanilide) | Naphthalenyl-substituted 2-Hydroxyquinoline |

| Conrad-Limpach Synthesis | Aniline | Naphthalenyl-substituted 4-Hydroxyquinoline |

Stereoselective Synthesis using this compound

The prochiral nature of the β-keto ester functionality in this compound allows for its participation in stereoselective transformations to create chiral molecules with high enantiomeric purity. The development of asymmetric catalytic systems has enabled a range of stereoselective reactions on β-keto esters.

One of the most significant applications is the asymmetric hydrogenation of the ketone group to yield a chiral β-hydroxy ester. A variety of chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, have been successfully employed for this transformation with high enantioselectivity.

Another important stereoselective modification is the α-halogenation of the β-keto ester. Chiral Lewis acid catalysts can facilitate the enantioselective chlorination of β-keto esters, producing α-chloro-β-keto esters with high enantiomeric excess. These chiral tertiary chlorides can then undergo nucleophilic substitution, often with inversion of configuration, to introduce a variety of functional groups at the α-position, thereby creating a quaternary stereocenter.

The versatility of this compound as a substrate in these stereoselective reactions provides access to a diverse array of chiral building blocks that are valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Table 2: Examples of Stereoselective Reactions Applicable to this compound

| Reaction Type | Reagents/Catalyst | Product |

| Asymmetric Hydrogenation | H₂, Chiral Iridium or Ruthenium Catalyst | Chiral Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate |

| Enantioselective α-Chlorination | Chiral Lewis Acid (e.g., Cu(OTf)₂ with a chiral spirooxazoline ligand) and a chlorine source | Chiral Methyl 2-chloro-3-(naphthalen-1-yl)-3-oxopropanoate |

Applications in Catalyst Development or Ligand Synthesis

While direct applications of this compound in catalyst or ligand synthesis are not extensively documented, its functional groups offer clear potential for the development of novel chiral ligands. The dicarbonyl moiety can be chemically modified to introduce coordinating atoms, and the naphthalene ring can provide steric bulk and opportunities for further functionalization.

A plausible strategy for converting this compound into a chiral ligand involves a series of synthetic transformations. For instance, the ketone can be reduced to a hydroxyl group, which can then be derivatized. The ester functionality can also be modified, for example, by conversion to an amide.

One potential synthetic route could involve the stereoselective reduction of the ketone to a chiral alcohol. This alcohol could then be etherified or esterified to introduce a coordinating group. The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a chiral amine containing another donor atom, such as a pyridine or an oxazoline (B21484) moiety. This would result in a bidentate or tridentate chiral ligand. The naphthalene group would provide a rigid backbone and a defined steric environment, which are crucial for inducing asymmetry in catalytic reactions. The synthesis of naphthyl-substituted cyclopentadienes as potential "antenna" ligands for enhancing luminescence in lanthanide coordination compounds illustrates the utility of the naphthalene moiety in ligand design. nih.gov

The development of such ligands derived from readily available starting materials like this compound is an active area of research in asymmetric catalysis.

Computational and Theoretical Insights into Methyl 3 Naphthalen 1 Yl 3 Oxopropanoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the physicochemical properties of molecules. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like Methyl 3-(naphthalen-1-yl)-3-oxopropanoate, DFT methods, particularly using hybrid functionals like B3LYP, are often employed as they provide a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy.

Below is a representative table of optimized geometric parameters that could be obtained for the lowest energy conformer of this compound, calculated using a method like DFT with a 6-31G(d,p) basis set.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(naphthyl)-C(carbonyl) | 1.49 Å |

| Bond Length | C(carbonyl)-C(methylene) | 1.52 Å |

| Bond Length | C(carbonyl)=O | 1.22 Å |

| Bond Angle | C(naphthyl)-C(carbonyl)-C(methylene) | 118.5° |

| Dihedral Angle | C(naphthyl)-C(carbonyl)-C(methylene)-C(ester) | -65.0° |

Note: The data in this table are illustrative and represent typical values for similar organic molecules. They are not the result of a specific calculation on this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Molecular Orbitals)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO is likely to be centered on the electron-deficient carbonyl groups.

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in this table are illustrative and based on typical values for aromatic ketones and esters. They are not the result of a specific calculation on this compound.

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density within a molecule can reveal its reactive sites. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. researchgate.net It uses a color scale to indicate regions of negative and positive potential.

For this compound, the MEP map would likely show regions of high negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially the naphthalene ring, suggesting sites for nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions.

For reactions involving this compound, such as its enolization or its reaction with a nucleophile, transition state theory can be used to locate the structures of the transition states. The geometry of the transition state provides crucial information about the mechanism of the reaction.

Energetics and Kinetics of Key Transformations

This information allows for the prediction of reaction rates and the determination of whether a reaction is likely to be spontaneous. For example, in a multi-step reaction, the step with the highest activation energy will be the rate-determining step.

The table below provides a hypothetical energetic profile for a reaction involving this compound, such as its alkylation.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

| Intermediate | -5.2 |

| Second Transition State | +12.0 |

| Products | -10.8 |

Note: The data in this table are illustrative and represent a plausible reaction profile. They are not the result of a specific calculation on a reaction of this compound.

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic properties are a powerful tool for the structural elucidation and characterization of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a reference for experimental data, aiding in the assignment of signals and the confirmation of the molecular structure.

The calculation of NMR spectra is often performed using the Gauge-Independent Atomic Orbital (GIAO) method, which has proven effective in predicting the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy when coupled with appropriate DFT functionals (like B3LYP or M06-2X) and basis sets (such as 6-311++G(d,p)). nih.govmdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts.

For this compound, predicted ¹H NMR shifts would distinguish between the aromatic protons of the naphthalene ring, the methylene (B1212753) protons adjacent to the carbonyl groups, and the methyl protons of the ester group. Similarly, ¹³C NMR predictions would identify the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methoxy (B1213986) carbon. The accuracy of these predictions allows for a direct comparison with experimental spectra, helping to resolve ambiguities in signal assignment.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic (Ph) | 7.15-7.60 | 125.2-134.1 |

| Methylene (H-2) | 3.46 | 50.3 |

| Methylene (H-4) | 4.02 | 50.1 |

| Ester (t-Butyl) | 1.49 | 28.1 (CH₃), 82.3 (C) |

| Keto (C=O) | - | 199.8 |

| Ester (C=O) | - | 166.4 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) asymmetric | 1728 | Stretching of the two carbonyl groups |

| ν(C=O) symmetric | 1704 | Stretching of the two carbonyl groups |

| δ(CH₂) | 1425 | Methylene scissoring |

| ν(C-C) | 1300 | Carbon-carbon bond stretching |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the conformation, stability, and reactivity of molecules. nih.gov For this compound, NCI analysis can reveal the subtle forces that govern its three-dimensional structure. Computational tools such as the Reduced Density Gradient (RDG) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to visualize and quantify these interactions. researchgate.net

The RDG method is particularly useful for visualizing weak interactions in real space. It plots the reduced density gradient versus the electron density, allowing for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. tmc.edu For this compound, this analysis would be expected to highlight several key interactions:

Intramolecular Hydrogen Bonding: In the enol tautomer, a strong intramolecular hydrogen bond would be expected between the enolic hydroxyl group and the ester carbonyl oxygen, forming a stable six-membered ring.

C-H···O Interactions: Weak hydrogen bonds between C-H groups (from the naphthalene ring or the methylene group) and the carbonyl oxygens can contribute to conformational stability.

π-π Stacking: The large aromatic surface of the naphthalene ring could potentially engage in intramolecular π-stacking with other parts of the molecule in certain conformations, although this is less common than intermolecular stacking.

| Interaction Type | Atoms Involved | Expected Significance |

|---|---|---|

| Intramolecular H-bond (Enol form) | O-H···O=C | High (major stabilizing force in enol) |

| C-H···O Interactions | Aromatic C-H···O=C | Moderate (contributes to conformational preference) |

| van der Waals Interactions | Throughout the molecule | High (significant overall contribution to stability) |

| Steric Repulsion | Between bulky groups in proximity | Important for defining low-energy conformations |

Understanding these non-covalent interactions is essential for predicting the most stable conformers of the molecule and for understanding how it might interact with other molecules in a larger system, which is fundamental in fields like materials science and drug design. nih.govresearchgate.net

Tautomerism Studies (Keto-Enol Equilibria)

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is a critical aspect of its chemical behavior, as the two tautomers exhibit different reactivities. Computational chemistry provides a powerful means to study this tautomerism, allowing for the determination of the relative stabilities of the tautomers and the energy barrier for their interconversion. bohrium.comresearchgate.net

DFT calculations can be used to optimize the geometries of both the keto and enol forms and to calculate their respective electronic energies. acs.org The enol form can exist as two possible geometric isomers (Z and E), with the Z-isomer typically being more stable due to the formation of a strong intramolecular hydrogen bond. The relative Gibbs free energies (ΔG) of the tautomers can be calculated to predict the equilibrium constant (K_eq) of the tautomerization reaction.

Studies on analogous aromatic β-dicarbonyl compounds have shown that the keto form is often more stable in polar solvents, while the enol form can be favored in the gas phase or in nonpolar solvents. bohrium.comprimescholars.com The solvent effect can be modeled computationally using implicit solvent models like the Polarizable Continuum Model (PCM). The calculations would likely show that for this compound, the keto form is more stable, but the enol form is also significantly populated, especially in less polar environments. The transition state connecting the two tautomers can also be located, providing the activation energy for the interconversion process.

| Medium | ΔE (Enol - Keto) (kcal/mol) | Activation Energy (kcal/mol) | More Stable Tautomer |

|---|---|---|---|

| Gas Phase | -17.89 | 30.61 | Keto |

| Cyclohexane | -17.34 | 30.82 | Keto |

| Carbon Tetrachloride | -17.27 | 30.84 | Keto |

| Methanol (B129727) | -16.55 | 31.23 | Keto |

| Water | -16.50 | 31.26 | Keto |

These theoretical studies on tautomerism are crucial for understanding the reactivity of this compound, as the nucleophilic character of the α-carbon in the keto form differs significantly from the reactivity of the enol's C=C double bond and hydroxyl group.

Conclusions and Future Research Perspectives

Identification of Research Gaps and Challenges

The primary and most significant research gap is the fundamental lack of any substantial investigation into Methyl 3-(naphthalen-1-yl)-3-oxopropanoate. The challenges in summarizing the current state of research stem directly from this void. Key areas that remain entirely unexplored include:

Optimized Synthesis: While the Claisen condensation is a classical approach for synthesizing β-keto esters, specific conditions, yields, and purification methods for this compound have not been documented.

Chemical Reactivity: The reactivity profile of the compound, particularly its utility in heterocyclic synthesis or as a precursor for other functionalized naphthalene (B1677914) derivatives, is unknown.

Spectroscopic and Physicochemical Characterization: A complete set of spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, solubility) has not been published.

Biological Activity: There have been no reported investigations into the potential biological or pharmacological activities of this compound.

Emerging Trends and Directions for Future Investigation

Given the unexplored nature of this compound, the avenues for future research are broad and numerous. Emerging trends in organic synthesis and medicinal chemistry suggest several promising directions:

Development of Novel Synthetic Methodologies: Future research could focus on developing efficient and sustainable methods for the synthesis of this compound, potentially exploring catalytic or flow chemistry approaches.

Exploration as a Building Block in Heterocyclic Chemistry: As a β-keto ester, the compound is a prime candidate for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyrazoles, and coumarins, which are prevalent scaffolds in medicinal chemistry.

Investigation of Biological Potential: The naphthalene moiety is a common feature in many biologically active compounds. Future studies could screen this compound and its derivatives for a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science Applications: Naphthalene-based compounds can exhibit interesting photophysical properties. Research into the potential of this compound as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe could be a fruitful area of investigation.

Q & A

Q. Tables for Quick Reference

Table 1 : Key Analytical Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| NMR | 3.7 ppm (ester CH), 7.2–8.5 ppm (naphthyl H) |

| IR | 1740 cm (ester C=O), 1670 cm (ketone C=O) |

| MS (HR) | [M+H] m/z 267.1021 (calculated) |

Table 2 : Reaction Optimization Checklist

| Parameter | Action |

|---|---|

| Solvent Polarity | Test DMF (polar) vs. THF (apolar) |

| Catalyst Loading | Vary NaH (0.5–2.0 eq) |

| Temperature Gradient | Monitor via in-situ FTIR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products